An In-depth Technical Guide to O-[4-(Methylsulfonyl)benzyl]hydroxylamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to O-[4-(Methylsulfonyl)benzyl]hydroxylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a specialized organic compound of increasing interest within the fields of medicinal chemistry and drug development. Its unique molecular architecture, which combines a reactive hydroxylamine functionality with a benzyl group bearing a potent electron-withdrawing methylsulfonyl substituent, imparts a distinct set of chemical properties that are highly valuable for the synthesis of novel therapeutic agents.
The hydroxylamine group serves as a versatile nucleophile and a precursor for the formation of various nitrogen-containing heterocycles and functional groups, most notably oximes. The 4-methylsulfonylbenzyl moiety, on the other hand, is a recognized pharmacophore known to enhance the binding affinity and pharmacokinetic profile of drug candidates by participating in key interactions with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of O-[4-(Methylsulfonyl)benzyl]hydroxylamine, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
The physicochemical properties of O-[4-(Methylsulfonyl)benzyl]hydroxylamine are significantly influenced by the presence of the polar methylsulfonyl group. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and related molecules.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₈H₁₁NO₃S | |
| Molecular Weight | 201.24 g/mol | |
| Appearance | White to off-white solid | Based on related sulfonyl-containing benzyl compounds. |
| Melting Point | > 200 °C | Expected to be significantly higher than O-benzylhydroxylamine due to the crystalline nature and strong intermolecular forces imparted by the sulfonyl group. |
| Boiling Point | Decomposes before boiling | High polarity and potential for intermolecular hydrogen bonding suggest decomposition at elevated temperatures. |
| Solubility | Soluble in DMSO and polar organic solvents. Limited solubility in water and nonpolar solvents. | The polar sulfonyl group enhances solubility in polar aprotic solvents. |
| pKa | ~5-6 | The electron-withdrawing nature of the 4-methylsulfonyl group is expected to decrease the basicity of the hydroxylamine nitrogen compared to the unsubstituted O-benzylhydroxylamine. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents. | Store in a cool, dry place away from incompatible materials. |
Synthesis of O-[4-(Methylsulfonyl)benzyl]hydroxylamine
A robust and efficient method for the synthesis of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a one-pot reaction starting from the readily available 4-(methylsulfonyl)benzyl chloride (or bromide). This approach, adapted from established procedures for substituted O-benzylhydroxylamines, involves the O-benzylation of an N-protected hydroxylamine derivative, followed by in-situ deprotection.[2][3]
Synthesis Workflow
Caption: Synthesis workflow for O-[4-(Methylsulfonyl)benzyl]hydroxylamine.
Detailed Experimental Protocol
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol at 0 °C to room temperature.
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Formation of the N-hydroxyurethane anion: To the freshly prepared sodium ethoxide solution, add N-hydroxyurethane (1.05 eq) portion-wise, maintaining the temperature below 30 °C. Stir the mixture for 30 minutes at room temperature.
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O-Benzylation: Slowly add a solution of 4-(methylsulfonyl)benzyl chloride (1.0 eq) in a minimal amount of ethanol to the reaction mixture. Stir the resulting suspension at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Hydrolysis (N-Deprotection): Upon completion of the O-benzylation, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture. Heat the mixture to reflux for 2-4 hours to effect the hydrolysis of the urethane protecting group.
-
Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
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Isolation of the Free Base: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-[4-(Methylsulfonyl)benzyl]hydroxylamine as a free base.
-
Formation of the Hydrochloride Salt (Optional but Recommended for Stability): Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether or dioxane dropwise until precipitation is complete. Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to afford O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride.[4][5]
Causality Behind Experimental Choices:
-
N-Protection: The use of N-hydroxyurethane as a starting material is crucial for achieving regioselective O-alkylation. Direct alkylation of hydroxylamine typically leads to a mixture of N- and O-alkylated products.[2][3]
-
Basic Conditions for Hydrolysis: The use of sodium hydroxide for the deprotection of the urethane is a standard and efficient method for this transformation.
-
Conversion to the Hydrochloride Salt: The free base of hydroxylamines can be unstable over time. Conversion to the hydrochloride salt enhances stability, improves handling characteristics, and increases shelf-life.[6]
Reactivity and Chemical Behavior
The reactivity of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is dominated by the nucleophilic character of the terminal amino group and is significantly modulated by the electronic properties of the 4-methylsulfonylbenzyl moiety.
The methylsulfonyl group is a strong electron-withdrawing group, which reduces the electron density on the benzyl ring and, through inductive and resonance effects, on the oxygen atom of the hydroxylamine. This, in turn, is expected to decrease the basicity of the nitrogen atom compared to unsubstituted O-benzylhydroxylamine.[7]
Key Reactions:
-
Oxime Formation: The primary and most important reaction of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is its condensation with aldehydes and ketones to form stable O-benzyl oxime ethers. This reaction is fundamental in various areas of synthetic and medicinal chemistry.
-
N-Acylation and N-Sulfonylation: The hydroxylamine nitrogen can be readily acylated or sulfonylated with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding hydroxamic acid or sulfonamide derivatives.[8]
-
Electrophilic Amination: O-substituted hydroxylamines can act as electrophilic aminating agents in transition metal-catalyzed reactions, enabling the formation of C-N bonds. The electron-withdrawing nature of the methylsulfonyl group may influence the reactivity in these transformations.
Applications in Drug Discovery and Development
The 4-(methylsulfonyl)benzyl moiety is a common structural motif in a number of clinically important drugs and drug candidates. Its presence can enhance biological activity through various mechanisms, including increased binding affinity to the target protein and improved pharmacokinetic properties.
Role as a Pharmacophore
The sulfonyl group is a potent hydrogen bond acceptor and can engage in favorable interactions with amino acid residues in the active site of enzymes and receptors. This can lead to a significant increase in the potency of a drug molecule. For example, the methylsulfonylphenyl group is a key component of several selective COX-2 inhibitors.[1]
Signaling Pathway Example: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by a hypothetical inhibitor.
By incorporating O-[4-(Methylsulfonyl)benzyl]hydroxylamine into a molecule, medicinal chemists can introduce the beneficial 4-methylsulfonylbenzyl group while also providing a reactive handle (the hydroxylamine) for further chemical modification or for direct interaction with the biological target.
Analytical Characterization
A comprehensive analytical workflow is essential for confirming the identity, purity, and stability of O-[4-(Methylsulfonyl)benzyl]hydroxylamine.
Analytical Workflow
Caption: Analytical workflow for the characterization of the title compound.
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet for the methyl protons of the sulfonyl group (~3.0-3.2 ppm).
-
A singlet for the benzylic protons (-CH₂-O) (~4.8-5.0 ppm).
-
A characteristic AA'BB' system for the aromatic protons in the 4-substituted ring (~7.5-8.0 ppm).
-
A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon of the sulfonyl group (~44-46 ppm).
-
A signal for the benzylic carbon (~75-77 ppm).
-
Signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield.
-
-
IR Spectroscopy:
-
Characteristic strong absorptions for the S=O stretching of the sulfonyl group (~1320-1350 cm⁻¹ and 1140-1160 cm⁻¹).
-
N-H stretching vibrations for the amino group (~3100-3300 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
-
Mass Spectrometry (ESI-MS):
-
A prominent peak for the protonated molecular ion [M+H]⁺.
-
Characteristic fragmentation patterns, including the loss of the hydroxylamine group and cleavage of the benzyl-oxygen bond.
-
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that O-[4-(Methylsulfonyl)benzyl]hydroxylamine and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxylamine handle and a biologically relevant 4-methylsulfonylbenzyl pharmacophore makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic protocol, and an awareness of its reactivity are essential for leveraging its full potential in the development of new and improved medicines.
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